molecular formula C20H22FN3O3 B4439009 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide

2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide

Cat. No. B4439009
M. Wt: 371.4 g/mol
InChI Key: DKFGIUFJQNHXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a chemical compound that has been extensively studied by scientists for its potential applications in the field of medicine. The compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide involves the inhibition of BTK activity, which leads to the suppression of B-cell receptor signaling. This, in turn, leads to the suppression of various cellular processes that are involved in the development and progression of cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide have been extensively studied. The compound has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation of various signaling pathways that are involved in cancer development and progression. Additionally, the compound has been shown to suppress the production of pro-inflammatory cytokines, which are involved in the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide in lab experiments include its potent inhibitory activity against BTK, as well as its ability to suppress various cellular processes that are involved in the development and progression of cancer and autoimmune disorders. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide. These include further studies on the safety and efficacy of the compound in humans, as well as the identification of potential biomarkers that can predict the response to the treatment. Additionally, future research can focus on the development of combination therapies that can enhance the efficacy of the compound in the treatment of cancer and autoimmune disorders. Finally, further studies can also focus on the development of novel BTK inhibitors that can overcome the limitations of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide.
Conclusion
In conclusion, 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a potent inhibitor of BTK that has potential applications in the treatment of cancer and autoimmune disorders. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to determine the safety and efficacy of the compound in humans and to identify potential biomarkers that can predict the response to the treatment.

Scientific Research Applications

2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of BTK, which is a key regulator of B-cell receptor signaling and is involved in the development and progression of various cancers.

properties

IUPAC Name

2-fluoro-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-14-12-15(22-20(26)16-4-2-3-5-17(16)21)6-7-18(14)23-19(25)13-24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFGIUFJQNHXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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